![molecular formula C8H13N3O2 B2747084 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine CAS No. 1104624-61-4](/img/structure/B2747084.png)
3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine
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Overview
Description
“3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine” is a chemical compound with the molecular formula C8H13N3O2 . It has an average mass of 183.208 Da and a monoisotopic mass of 183.100784 Da . This compound is also known by its IUPAC name, 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been used due to the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Molecular Structure Analysis
The molecular structure of “3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure is doubly unsaturated .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine” include a molecular formula of C8H13N3O2, an average mass of 183.208 Da, and a monoisotopic mass of 183.100784 Da .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Drug Discovery
Pyrazole-bearing compounds are frequently used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions, and different synthesis techniques have been discussed .
Agrochemistry
Pyrazoles have a wide range of applications in agrochemistry . They are used in the development of new agrochemicals due to their ability to interact with various biological targets.
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complexes with various metals . These complexes have been studied for their potential applications in catalysis, magnetism, and luminescence.
Organometallic Chemistry
Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds that have been used in various chemical transformations.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets within these pathogens.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth or survival of the pathogens .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , indicating that the compound may exert similar effects.
properties
IUPAC Name |
2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHFPVATVWMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine |
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